molecular formula C7H7NO3 B040268 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 115185-79-0

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Cat. No.: B040268
CAS No.: 115185-79-0
M. Wt: 153.14 g/mol
InChI Key: NYYNYEHQYYKGFO-UHFFFAOYSA-N
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Description

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by a pyridine ring with a carboxylic acid group at the 2-position, a methyl group at the 5-position, and a keto group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-aminocrotonic acid with acetoacetic ester in the presence of a base can lead to the formation of the desired dihydropyridine compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-3-5(7(10)11)8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYNYEHQYYKGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556367
Record name 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115185-79-0
Record name 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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